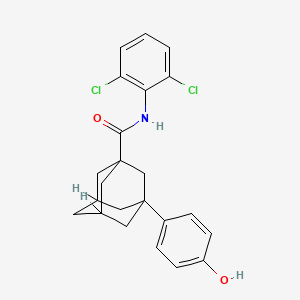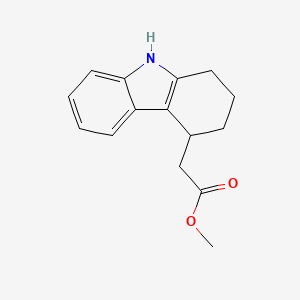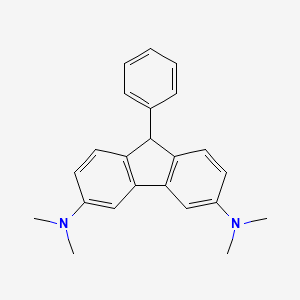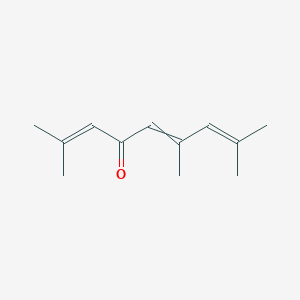
(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol is a chiral compound with a specific stereochemistry It belongs to the class of dihydronaphthalenes, which are characterized by the presence of a naphthalene ring system that has been partially hydrogenated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol typically involves the catalytic hydrogenation of a precursor naphthalene derivative. One common method includes the use of a palladium catalyst under hydrogen gas to achieve the desired dihydro product. The reaction conditions often require a solvent such as ethanol or methanol and are conducted at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that recognize the unique stereochemistry of the compound. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes or signaling pathways.
類似化合物との比較
Similar Compounds
(1R,2S)-1,2-dimethylcyclohexanol: Another chiral diol with similar stereochemistry but different ring structure.
(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene: A closely related compound with similar functional groups but different substitution patterns.
Uniqueness
(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol is unique due to its specific methyl substitution on the naphthalene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
127926-10-7 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C11H12O2/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-6,10-13H,1H3/t10-,11+/m0/s1 |
InChIキー |
ISBMHLUJIIODOL-WDEREUQCSA-N |
異性体SMILES |
CC1=CC2=C(C=C[C@@H]([C@@H]2O)O)C=C1 |
正規SMILES |
CC1=CC2=C(C=CC(C2O)O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


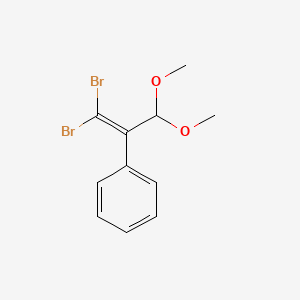
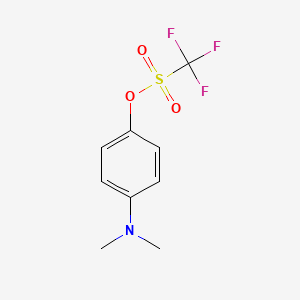

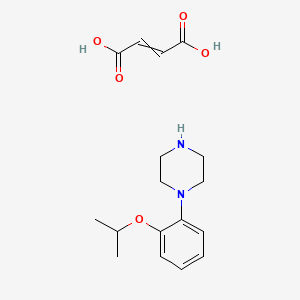

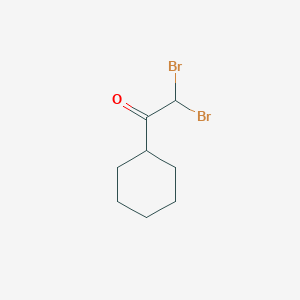
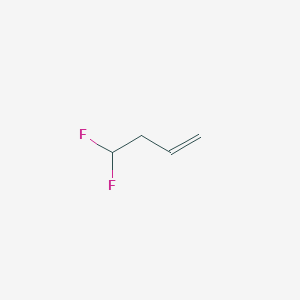

![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)

